1-(4-nitrophenyl)-1H-pyrazol-5-amine
Overview
Description
1-(4-nitrophenyl)-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C9H8N4O2 and its molecular weight is 204.189. The purity is usually 95%.
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Scientific Research Applications
Reductive Cyclization Process and Intramolecular Hydrogen Bonding The reductive cyclization of pyrazole derivatives, specifically focusing on how intramolecular hydrogen bonding affects the synthesis of substituted 1H-pyrazolo[3,4-b]quinoxalines, has been explored. Analysis through XRD and DFT studies highlighted the high temperature required for the cyclization process, attributing low reactivity of compounds to the existence of intramolecular hydrogen bonds. Microwave irradiation was proposed as an alternative synthesis method, showcasing the importance of understanding molecular interactions in developing efficient synthesis strategies for pyrazole-based compounds (Szlachcic et al., 2020).
Large-Scale Synthesis of Novel Antibacterial Compounds Research on the large-scale preparation of a novel oxazolidinone antibacterial candidate showcased the synthesis of a key intermediate, highlighting the versatility of 1-(4-nitrophenyl)-1H-pyrazol-5-amine derivatives in drug development. The study emphasized a cost-effective, environmentally friendly route that involved mild deamination and selective C–N coupling, demonstrating the potential of such compounds in the development of new antibacterial agents (Yang et al., 2014).
Synthesis of Azo Schiff Bases for Spectroscopic and Theoretical Investigations The synthesis of new pyrazole Schiff bases containing azo groups was reported, utilizing this compound derivatives. These compounds were characterized through various spectroscopic methods and theoretical calculations, indicating their potential in material science for applications such as dye-sensitized solar cells and organic semiconductors. The study bridges experimental synthesis with theoretical analysis, underscoring the multifaceted applications of pyrazole derivatives (Özkınalı et al., 2018).
Development of Heterocyclic Ketene Aminal Libraries An efficient synthesis method for 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminals was developed, showcasing the versatility of pyrazole derivatives in creating diverse compound libraries. This method emphasizes the synthesis's efficiency and environmental friendliness, illustrating the potential of pyrazole-based compounds in drug discovery and development (Yu et al., 2013).
Exploring Energetic Material Synthesis The synthesis and comparative study of structural and energetic properties of nitroazole derivatives, including those based on this compound, provided insights into the design of next-generation energetic materials. The study's findings on N-amino and C-amino modifications offer avenues for developing materials with enhanced performance characteristics, highlighting the role of pyrazole derivatives in advancing materials science (Zhao et al., 2014).
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
The mode of action of a compound depends on its structure and the target it interacts with. For instance, some indole derivatives have shown various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Biochemical Pathways
The biochemical pathways affected by a compound depend on its targets. For example, 2-chloro-4-nitrophenol is degraded via the 1,2,4-benzenetriol pathway in a certain Gram-negative bacterium .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. For instance, apixaban, a potent inhibitor of blood coagulation factor Xa, has linear pharmacokinetics, good bioavailability, and a rapid onset and offset of action .
Result of Action
The molecular and cellular effects of a compound’s action depend on its mode of action and the biochemical pathways it affects. For example, the reduction of 4-nitrophenol by nanostructured materials has been used as a benchmark reaction to assess the activity of these materials .
Action Environment
The action, efficacy, and stability of a compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(4-nitrophenyl)pyrazol-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2/c10-9-5-6-11-12(9)7-1-3-8(4-2-7)13(14)15/h1-6H,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NORCOSFUIHPSGT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=CC=N2)N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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